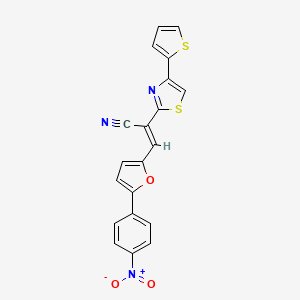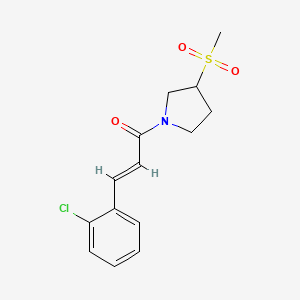![molecular formula C18H17N5O3 B2969293 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034524-14-4](/img/structure/B2969293.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and conditions. For example, one study described a Dimroth rearrangement-based synthesis of novel derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound in this class was described as having a melting point of 326–328 °C .
Scientific Research Applications
Synthesis and Biological Activities
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide is involved in the synthesis of various heterocyclic compounds. These compounds have demonstrated significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Antitumor and Antimicrobial Activities : A study by Riyadh (2011) demonstrated the synthesis of novel compounds containing [1,2,4]triazolo[1,5-a]pyrimidine. These compounds showed inhibition effects comparable to 5-fluorouracil on human breast and liver carcinoma cell lines. Similarly, Abu‐Hashem et al. (2020) synthesized derivatives with anti-inflammatory and analgesic properties. The compounds inhibited COX-2 selectivity and exhibited analgesic and anti-inflammatory activities.
Antimicrobial Activity : The work of Abunada et al. (2008) focused on synthesizing pyrazole and fused pyrazolo[3,4-d]-pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds exhibited antimicrobial activity.
Synthesis and Characterization : Gilava et al. (2020) synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine compounds and characterized them using various spectroscopic techniques. They evaluated these compounds for antimicrobial and antioxidant activities.
Synthesis and Characterization of Novel Derivatives
Several studies have focused on the synthesis and characterization of novel derivatives incorporating [1,2,4]triazolo[1,5-a]pyrimidine.
Synthesis of New Derivatives : Petrie et al. (1985) prepared 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their biological activity against viruses and tumor cells. Lashmanova et al. (2019) synthesized triazolo[4,3-a]pyrimidines through a reduction process.
Characterization and Biological Evaluation : Gladkov et al. (2018) prepared a spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine and characterized its structure. Farghaly (2008) synthesized derivatives that exhibited antimicrobial activities.
Diverse Applications in Chemistry : Research by Albert and Taguchi (1972) and Farag and Fahim (2019) further illustrates the diversity of chemical applications and biological significance of compounds involving [1,2,4]triazolo[1,5-a]pyrimidine.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-14-6-2-5-13-8-15(26-16(13)14)17(24)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWTNPEBRJRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

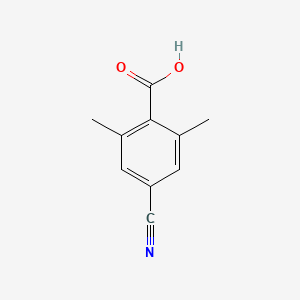

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)
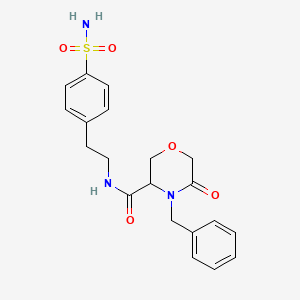
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)
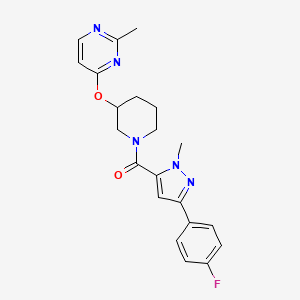
![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)
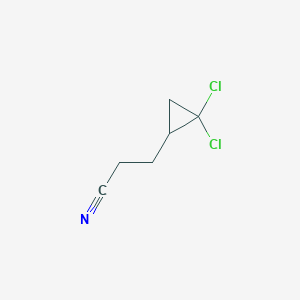
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)
